molecular formula C6H10Br2O B12550161 2-Bromo-2-methylpentanoyl bromide CAS No. 143247-69-2

2-Bromo-2-methylpentanoyl bromide

Cat. No.: B12550161
CAS No.: 143247-69-2
M. Wt: 257.95 g/mol
InChI Key: FNZKLRUMLQUHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-methylpentanoyl bromide is a brominated acyl bromide characterized by a five-carbon pentanoyl backbone with a bromine atom and a methyl group substituted at the second carbon. Its molecular formula is C₆H₁₀Br₂O, and it belongs to the class of highly reactive acyl halides. These compounds are typically utilized in organic synthesis as acylating agents due to their electrophilic carbonyl carbon, which facilitates nucleophilic substitutions.

Properties

CAS No.

143247-69-2

Molecular Formula

C6H10Br2O

Molecular Weight

257.95 g/mol

IUPAC Name

2-bromo-2-methylpentanoyl bromide

InChI

InChI=1S/C6H10Br2O/c1-3-4-6(2,8)5(7)9/h3-4H2,1-2H3

InChI Key

FNZKLRUMLQUHQA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-methylpentanoyl bromide can be synthesized through the bromination of 2-methylpentanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-2-methylpentanoyl bromide involves the use of continuous flow reactors to ensure efficient and consistent production. The reactants are introduced into the reactor, where they undergo bromination under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methylpentanoyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The bromine atoms can participate in addition reactions with alkenes or alkynes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) are used under acidic or neutral conditions.

Major Products Formed

    Substitution Reactions: Products include 2-methylpentanoyl hydroxide or 2-methylpentanoyl amine.

    Elimination Reactions: Products include alkenes such as 2-methylpentene.

    Addition Reactions: Products include dibromo compounds or bromohydrins.

Scientific Research Applications

Synthesis and Reactivity

2-Bromo-2-methylpentanoyl bromide is primarily synthesized through the bromination of 2-methylpentanoyl chloride. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Key Reactions:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as amines or alcohols.
  • Acylation Reactions : It serves as an acylating agent in the synthesis of complex organic molecules, particularly pharmaceuticals.

Medicinal Chemistry

2-Bromo-2-methylpentanoyl bromide is utilized in the development of potential drug candidates. Its ability to form stable intermediates makes it valuable for synthesizing active pharmaceutical ingredients (APIs). For instance, it has been employed in the synthesis of novel anti-inflammatory agents and other therapeutic compounds.

Organic Synthesis

The compound acts as a crucial building block in the synthesis of various organic molecules. It enables chemists to construct complex structures through sequential reactions, facilitating the development of new materials and chemicals.

Biological Studies

In biological research, 2-bromo-2-methylpentanoyl bromide is used to modify biomolecules, allowing scientists to study biological pathways and mechanisms. Its reactivity can be exploited to attach functional groups to proteins or nucleic acids, aiding in the understanding of cellular processes.

Data Table: Applications Overview

Application AreaDescriptionExample Uses
Medicinal ChemistryDevelopment of drug candidates and APIsSynthesis of anti-inflammatory agents
Organic SynthesisBuilding block for complex organic moleculesCreation of novel materials
Biological StudiesModification of biomolecules for pathway studiesFunctionalization of proteins

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the use of 2-bromo-2-methylpentanoyl bromide in synthesizing a series of anti-inflammatory compounds. The compound was reacted with various nucleophiles to generate derivatives that exhibited significant activity in preclinical models.

Case Study 2: Modification of Biomolecules

In another research project, researchers utilized 2-bromo-2-methylpentanoyl bromide to functionalize peptides. This modification allowed for better binding affinity to target receptors, enhancing the understanding of peptide-receptor interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylpentanoyl bromide involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Chain Length and Steric Effects: Shorter-chain analogs (e.g., propanoyl and butanoyl derivatives) exhibit greater steric hindrance near the reactive carbonyl due to the proximity of the methyl and bromine groups. This may slow nucleophilic attack compared to longer-chain derivatives like the pentanoyl variant . The pentanoyl chain’s increased length likely enhances solubility in non-polar solvents and reduces volatility compared to shorter analogs.

Electronic Effects :

  • The electron-withdrawing bromine atom increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines, alcohols, and other nucleophiles. This effect is consistent across all analogs .

Safety and Handling :

  • Brominated acyl bromides generally require stringent safety protocols. For example, 2-bromo-2-methylpropane (a structurally related alkyl bromide) mandates the use of protective gloves, eyewear, and ventilation to prevent skin/eye contact and inhalation .

Biological Activity

2-Bromo-2-methylpentanoyl bromide, with the chemical formula C6_6H10_{10}Br2_2O and CAS number 143247-69-2, is an organobromine compound that has gained attention in various fields, particularly in synthetic organic chemistry. Its biological activity is of interest due to its potential applications in drug synthesis and its effects on biological systems.

  • Molecular Weight : 257.951 g/mol
  • Molecular Formula : C6_6H10_{10}Br2_2O
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Research indicates that 2-bromo-2-methylpentanoyl bromide acts as a reactive electrophile, which can participate in nucleophilic substitution reactions. This property allows it to modify biomolecules, potentially affecting their function. The compound has been studied for its interactions with nucleosides, leading to significant biochemical changes such as deguanylation and deadenylation of nucleic acids under physiological conditions .

Cytotoxicity Studies

A study exploring the cytotoxic effects of various organobromine compounds, including 2-bromo-2-methylpentanoyl bromide, demonstrated its potential to induce apoptosis in cancer cell lines. The compound exhibited IC50_{50} values ranging from 4.7 nM to 19.8 nM against different cancer cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), and A375 (melanoma) .

Case Studies

  • Cytotoxic Effects on Leukemia Cells : In vitro studies indicated that 2-bromo-2-methylpentanoyl bromide significantly inhibited the growth of HL-60 cells, suggesting its potential as a therapeutic agent against leukemia.
  • Impact on Nucleosides : The compound was shown to cause massive deguanylation of guanine-based nucleosides and significant deadenylation of adenine-based nucleosides. This suggests a mechanism by which it may interfere with RNA metabolism, potentially leading to altered gene expression profiles in treated cells .

Table 1: Biological Activity Summary

Biological ActivityObserved EffectReference
Cytotoxicity (IC50 values)4.7 nM - 19.8 nM
Deguanylation of nucleosidesSignificant
Deadenylation of nucleosidesSignificant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.